molecular formula C9H13N3O B10912973 1-Cyclopentyl-1H-pyrazole-3-carboxamide

1-Cyclopentyl-1H-pyrazole-3-carboxamide

Cat. No.: B10912973
M. Wt: 179.22 g/mol
InChI Key: XDBFRUZZWZRURZ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-pyrazole-3-carboxamide (CAS: 1862694-17-4) is a pyrazole-derived compound with a cyclopentyl substituent at the 1-position and a carboxamide group at the 3-position of the heterocyclic ring. Its molecular formula is C₉H₁₃N₃O, with a molecular weight of 179.22 g/mol. Predicted physicochemical properties include a density of 1.37±0.1 g/cm³, a boiling point of 407.2±18.0 °C, and a pKa of 15.72±0.50 .

Properties

IUPAC Name

1-cyclopentylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-9(13)8-5-6-12(11-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBFRUZZWZRURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopentyl-1H-pyrazole-3-carboxamide typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate then reacts with ethyl acetoacetate to form the pyrazole ring. The final step involves the conversion of the ester group to a carboxamide group using ammonia or an amine .

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Cyclopentyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-cyclopentyl-1H-pyrazole-3-carboxamide exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, demonstrating significant antibacterial activity. For instance, studies have shown that derivatives of pyrazole compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 1 to 2 µg/mL .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureus1
Escherichia coli2
Pseudomonas aeruginosa4

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have indicated that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, it demonstrated significant cytotoxicity against human lung carcinoma (A549) and ovarian adenocarcinoma (A2780) cells with IC50_{50} values in the low micromolar range .

Table 2: Anticancer Activity of this compound

Cell LineIC50_{50} (µM)
A549 (Lung Cancer)0.39
A2780 (Ovarian Cancer)0.46

Agricultural Applications

In addition to its pharmaceutical potential, this compound has been explored for agricultural use, particularly as a fungicide. Its structural similarities to known fungicidal agents suggest that it may inhibit fungal growth effectively .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Antibacterial Efficacy : A study published in MDPI reported that pyrazole derivatives exhibited potent antibacterial activity against resistant strains, suggesting their potential as new therapeutic agents against multidrug-resistant bacteria .
  • Cancer Cell Proliferation : Research conducted on pyrazole derivatives indicated that compounds similar to this compound showed significant growth inhibition across multiple cancer cell lines, highlighting their potential as anticancer agents .
  • Fungicidal Activity : Experimental results demonstrated that certain pyrazole derivatives could effectively combat fungal pathogens in agricultural settings, indicating their utility as crop protection agents .

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Substituent Effects

  • Cycloalkyl Groups: The cyclopentyl group in the target compound provides greater steric bulk and conformational flexibility compared to cyclopropylmethyl () or cyclobutylmethyl (). This may influence binding affinity in biological systems.
  • Functional Groups :

    • Carboxamide vs. Carboxylic Acid : The carboxamide in the target compound (pKa ~15.7) is less acidic than the carboxylic acid in (pKa ~4–5), altering solubility and ionization under physiological conditions.
    • Ester vs. Amide : The ester-containing compound in is more prone to hydrolysis than the carboxamide, limiting its stability in aqueous environments .

Positional Isomerism

  • The carboxamide group in the target compound is at the 3-position, whereas in , it is at the 5-position. This positional shift could affect hydrogen-bonding interactions with biological targets, such as enzymes or receptors.

Aromatic vs. Aliphatic Substituents

Physicochemical Properties

  • Boiling Point : The target compound’s predicted boiling point (407°C) exceeds that of smaller analogs like (carboxylic acid, MW 194.23), likely due to stronger intermolecular forces from the carboxamide.

Biological Activity

1-Cyclopentyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a cyclopentyl group and a carboxamide functional group. Its molecular formula is C10_{10}H12_{12}N4_{4}O, with a molar mass of approximately 179.22 g/mol. The unique structure contributes to its reactivity and biological activity, particularly in targeting specific enzymes and receptors within biological systems.

Biological Activities

Research indicates that this compound exhibits significant biological activities , including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further research in combating bacterial infections.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines .
  • Anticancer Potential : Preliminary studies suggest that it may exhibit antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets, potentially modulating enzyme activities and receptor interactions. For example, it has been noted to affect the phosphorylation levels of kinases involved in cell signaling pathways .

Anticancer Activity

A study evaluated the antiproliferative effects of this compound on several cancer cell lines. The compound demonstrated an IC50_{50} value of approximately 0.95 µM against HCT116 colon cancer cells, suggesting significant potency compared to existing treatments . Further investigations revealed that the compound induced apoptosis in these cells, indicating its potential as an effective therapeutic agent.

Anti-inflammatory Effects

In another study focusing on inflammatory models, this compound was shown to reduce the secretion of pro-inflammatory cytokines in vitro. This suggests that it may act as a modulator of inflammatory pathways, providing a basis for its use in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds was conducted:

Compound NameStructural FeaturesBiological Activity
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamideMethyl and propyl substitutionsVaries significantly compared to cyclopentyl derivative
4-Amino-1-cyclopentyl-1H-pyrazole-3-carboxamideCyclopentyl substitution at position 1Different reactivity due to carboxamide position
5-Amino-pyrazolesVarious substitutions at position 5Broader range of biological activities

This table highlights how variations in substitution patterns can influence the biological activity and reactivity profiles of pyrazole derivatives, positioning this compound as a unique candidate for further exploration .

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